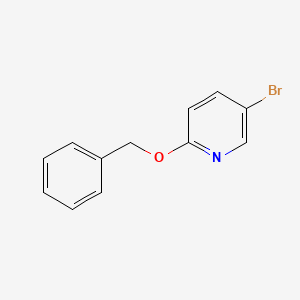

2-Benzyloxy-5-bromopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-phenylmethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO/c13-11-6-7-12(14-8-11)15-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXKTVNFZAFTUNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10455522 | |

| Record name | 2-Benzyloxy-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83664-33-9 | |

| Record name | 2-Benzyloxy-5-bromopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10455522 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-Benzyloxy-5-bromopyridine chemical properties

An In-depth Technical Guide to 2-Benzyloxy-5-bromopyridine

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, a key intermediate in pharmaceutical research and organic synthesis.

Core Chemical Properties

This compound is a solid, typically appearing as a white to light yellow crystalline powder.[1][2] It is identified by the CAS Number 83664-33-9.[3] This compound is a valuable building block in medicinal chemistry due to the presence of a versatile bromine atom, which allows for further chemical modifications, and a benzyloxy group.[4]

Physicochemical Data

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 83664-33-9 | [3][5][6] |

| Molecular Formula | C₁₂H₁₀BrNO | [5][7] |

| Molecular Weight | 264.12 g/mol | [5][6][7] |

| Melting Point | 45-51 °C | [1][5][6] |

| Boiling Point | 178-185 °C (at 14 Torr/mmHg) | [1][5] |

| Appearance | White to light yellow powder or crystal | [1][5] |

| Purity | >98.0% (GC) | [1][6] |

| Density (Predicted) | 1.438 ± 0.06 g/cm³ | [2][5] |

| pKa (Predicted) | 1.56 ± 0.22 | [2][5] |

| Storage Temperature | Room Temperature, Sealed in Dry Conditions | [1][2][5] |

Synthesis and Purification

The synthesis of this compound is well-documented and typically involves the reaction of a pyridine precursor with benzyl alcohol.

Experimental Protocol: Synthesis from 2,5-Dibromopyridine

A common and high-yield synthesis method involves the Williamson ether synthesis.[5]

Materials:

-

2,5-Dibromopyridine (20.0 g, 84.4 mmol)[5]

-

Benzyl alcohol (11.9 g, 11.4 mL, 109.8 mmol)[5]

-

Potassium hydroxide (11.4 g, 202.6 mmol)[5]

-

Dibenzo-18-crown-6 (1.5 g, 4.2 mmol)[5]

-

Toluene (200 mL)[5]

-

Chloroform[5]

-

Anhydrous magnesium sulfate[5]

-

Hexane[5]

-

Ethyl acetate[5]

Procedure:

-

A mixture of 2,5-dibromopyridine, benzyl alcohol, potassium hydroxide, and dibenzo-18-crown-6 is prepared in toluene.[5]

-

The mixture is refluxed for 1.5 hours using a Dean-Stark apparatus to remove water.[5]

-

Upon completion, the toluene is removed under reduced pressure.[5]

-

The remaining residue is diluted with water and extracted with chloroform.[5]

-

The organic phase is separated, dried over anhydrous magnesium sulfate, filtered, and concentrated.[5]

-

The crude product is purified via silica gel column chromatography using a hexane/ethyl acetate (98:2, v/v) eluent.[5]

-

Further purification is achieved by recrystallization from hexane to yield this compound as a colorless solid (92% yield).[5]

Caption: Synthesis workflow for this compound.

Spectroscopic Characterization

While specific spectra are dependent on experimental conditions, the structural features of this compound suggest the following expected spectroscopic data:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons on the pyridine and benzene rings. A characteristic singlet for the benzylic methylene (-CH₂-) protons would appear around 5.4 ppm.

-

¹³C NMR: Resonances for the eleven aromatic carbons and one benzylic carbon. The carbon attached to the bromine atom would be shifted to a lower field.

-

-

Infrared (IR) Spectroscopy: Characteristic absorption bands are expected for C-O ether stretching, aromatic C-H stretching, C=C and C=N ring stretching of the pyridine and benzene rings, and a C-Br stretching vibration.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M+) and a prominent M+2 peak of nearly equal intensity, which is a characteristic isotopic pattern for a molecule containing one bromine atom.[8] Common fragmentation would likely involve the loss of the benzyl group (C₇H₇) or the benzyloxy group (C₇H₇O).

Reactivity and Applications in Drug Discovery

This compound is a versatile intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery.[4]

-

Cross-Coupling Reactions: The bromine atom on the pyridine ring serves as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents.

-

Protecting Group: The benzyl group can act as a protecting group for the hydroxyl functionality on the pyridine ring, which can be removed later in a synthetic sequence via hydrogenolysis.

-

Intermediate for Bioactive Molecules: This compound is a precursor for synthesizing molecules with potential therapeutic applications. For instance, related 2-(benzyloxy)benzamides have been investigated as TRPM8 antagonists.[9] Derivatives of aminopyridines are used in the synthesis of drugs like Palbociclib.[10] The general utility lies in its role as a scaffold to build upon.[4]

Caption: Role as a building block in drug discovery synthesis.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side-shields or a face shield, and a lab coat.[11][12]

-

Handling: Avoid contact with skin and eyes.[12] Avoid the formation of dust and aerosols.[11] Use in a well-ventilated area or under a chemical fume hood.[13] Keep away from heat, sparks, and open flames.

-

First Aid:

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.[11][12]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[11][12]

-

Inhalation: If breathed in, move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[11][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[12]

-

-

Storage: Keep the container tightly closed in a dry and well-ventilated place.[12] Store in a cool, dark place, preferably below 15°C.[1]

References

- 1. This compound | 83664-33-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. This compound | [frontierspecialtychemicals.com]

- 4. benchchem.com [benchchem.com]

- 5. This compound CAS#: 83664-33-9 [m.chemicalbook.com]

- 6. labproinc.com [labproinc.com]

- 7. This compound | C12H10BrNO | CID 11108191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. lehigh.edu [lehigh.edu]

- 9. Serendipity in drug-discovery: a new series of 2-(benzyloxy)benzamides as TRPM8 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-Amino-5-bromopyridine [jubilantingrevia.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

- 12. uww.edu [uww.edu]

- 13. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to 2-Benzyloxy-5-bromopyridine (CAS No. 83664-33-9): A Versatile Scaffold for Modern Drug Discovery

For researchers, scientists, and professionals in drug development, the strategic selection of molecular building blocks is paramount to the successful synthesis of novel therapeutic agents. 2-Benzyloxy-5-bromopyridine has emerged as a highly valuable heterocyclic intermediate, offering a unique combination of a privileged pyridine core with two distinct and strategically important functional handles: a labile benzyloxy ether and a versatile bromine atom. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and applications, grounded in established chemical principles and supported by field-proven insights.

Physicochemical and Safety Profile

A foundational understanding of a compound's properties and handling requirements is critical for its effective and safe utilization in a laboratory setting.

Core Properties

This compound is a white to light yellow crystalline solid at room temperature.[1][2] Its key physicochemical properties are summarized in the table below, compiled from various chemical suppliers and databases.[1][3][4][5][6]

| Property | Value | Source(s) |

| CAS Number | 83664-33-9 | [1][3][6] |

| Molecular Formula | C₁₂H₁₀BrNO | [3][4] |

| Molecular Weight | 264.12 g/mol | [3][4] |

| Melting Point | 45-49 °C | [1][3] |

| Boiling Point | 178-178.5 °C (at 14 Torr) | [3] |

| Appearance | White to light yellow powder/crystal | [1][2] |

| Purity | Typically >98.0% (by GC) | [1] |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H315: Causes skin irritation.[4]

-

H319: Causes serious eye irritation.[4]

-

H335: May cause respiratory irritation.[4]

Precautionary Measures: Standard laboratory safety protocols should be strictly followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[7] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[7] In case of contact, immediate and thorough washing of the affected area is recommended.[7] For detailed information, consulting the latest Safety Data Sheet (SDS) from the supplier is mandatory.[7][8][9]

Synthesis and Mechanistic Insight

The most common and efficient synthesis of this compound is achieved via a nucleophilic aromatic substitution reaction, a variant of the Williamson ether synthesis.[3] This method provides high yields and utilizes readily available starting materials.

Optimized Synthesis Protocol

The following protocol is based on established literature procedures.[3]

Reactants:

-

2,5-Dibromopyridine

-

Benzyl alcohol

-

Potassium hydroxide (KOH)

-

Dibenzo-18-crown-6 (as a phase-transfer catalyst)

-

Toluene (as solvent)

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 2,5-dibromopyridine (1.0 eq), benzyl alcohol (1.3 eq), potassium hydroxide (2.4 eq), and a catalytic amount of dibenzo-18-crown-6 (0.05 eq) in toluene.

-

Heat the reaction mixture to reflux for approximately 1.5 hours, collecting any water that forms in the Dean-Stark trap.

-

Upon completion (monitored by TLC or GC-MS), cool the mixture and remove the toluene under reduced pressure.

-

Dilute the resulting residue with water and extract the product with a suitable organic solvent, such as chloroform or ethyl acetate.

-

Separate the organic phase, dry it over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

The crude product is then purified by silica gel column chromatography (e.g., eluting with a hexane/ethyl acetate gradient) and can be further recrystallized from hexane to yield this compound as a colorless solid with a typical yield of around 92%.[3]

Mechanistic Rationale: The Williamson Ether Synthesis

The synthesis proceeds via an SNAr (Nucleophilic Aromatic Substitution) mechanism, which is a variation of the classical Williamson ether synthesis.[1][2][4][7] The key steps are outlined below.

Caption: Mechanism of this compound Synthesis.

Causality Explained:

-

Alkoxide Formation: Potassium hydroxide, a strong base, deprotonates benzyl alcohol to form the potassium benzylalkoxide nucleophile. This step is crucial as the alkoxide is a much stronger nucleophile than the parent alcohol.[2][3][7]

-

Role of the Crown Ether: Dibenzo-18-crown-6 sequesters the K⁺ ion, effectively creating a "naked" and more reactive benzylalkoxide anion, which enhances the rate of the nucleophilic attack.

-

Nucleophilic Attack: The pyridine ring is electron-deficient, particularly at the C2 and C6 positions, making it susceptible to nucleophilic attack. The highly reactive benzylalkoxide attacks the C2 position, displacing one of the bromide ions, which is a good leaving group. The reaction selectively occurs at the C2 position over the C5 position due to the stronger activating effect of the ring nitrogen on the ortho (C2) and para (C4) positions.

Characterization and Analytical Profile

Confirming the identity and purity of the synthesized compound is a non-negotiable step in research. While direct experimental spectra are proprietary, the following table presents the expected chemical shifts for ¹H and ¹³C NMR spectroscopy, based on analyses of structurally similar compounds.[8][10][11][12]

| Analysis | Representative Data (Predicted) |

| ¹H NMR | δ ~8.2 (d, 1H, H6-pyridine), δ ~7.8 (dd, 1H, H4-pyridine), δ ~7.3-7.5 (m, 5H, Ar-H of benzyl), δ ~6.8 (d, 1H, H3-pyridine), δ ~5.4 (s, 2H, -OCH₂-) |

| ¹³C NMR | δ ~162 (C2-pyridine), δ ~148 (C6-pyridine), δ ~142 (C4-pyridine), δ ~136 (ipso-C of benzyl), δ ~128-129 (Ar-C of benzyl), δ ~115 (C5-pyridine), δ ~112 (C3-pyridine), δ ~70 (-OCH₂-) |

| Mass Spec (EI) | M⁺ at m/z = 263/265 (due to Br isotopes) |

| IR (KBr) | ~3050 cm⁻¹ (Ar C-H), ~1580 cm⁻¹ (C=N, C=C stretch), ~1250 cm⁻¹ (C-O ether stretch) |

Synthetic Utility and Key Transformations

The true value of this compound lies in its capacity for facile and selective chemical transformations at its two functional handles. This dual reactivity allows for the systematic and divergent synthesis of compound libraries.

The Bromine Handle: Gateway to C-C Bond Formation

The bromine atom at the C5 position is perfectly poised for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9][13] This reaction is a cornerstone of modern medicinal chemistry for constructing biaryl and heteroaryl-aryl scaffolds, which are common motifs in bioactive molecules.[14][15]

Caption: Suzuki-Miyaura cross-coupling workflow.

This transformation allows for the introduction of a vast array of aryl, heteroaryl, or alkyl groups at the C5 position, enabling extensive Structure-Activity Relationship (SAR) studies.

The Benzyloxy Handle: A Strategic Protecting Group

The benzyloxy group serves as a robust protecting group for the 2-pyridone oxygen. Its removal is typically straightforward and can be achieved under mild conditions, most commonly through palladium-catalyzed hydrogenation.[16]

Caption: Deprotection of the benzyloxy group.

This deprotection unmasks a hydrogen-bond donor (the N-H) and a hydrogen-bond acceptor (the carbonyl oxygen) in the resulting pyridone, which can be critical for target engagement in drug candidates. Alternative deprotection methods using strong acids or oxidizing agents like DDQ are also available for substrates incompatible with hydrogenation.[16][17]

Applications in Drug Discovery

The pyridine ring is a "privileged scaffold" in medicinal chemistry, present in numerous approved drugs. This compound provides a direct entry point into this chemical space. By combining the transformations described above, researchers can execute a powerful synthetic strategy:

-

Diversification: Use the bromine at C5 for Suzuki or other cross-coupling reactions to build a library of diverse 5-substituted-2-benzyloxypyridines.

-

Scaffold Unmasking: Selectively deprotect the benzyloxy group to reveal the final 5-substituted-2-pyridone core.

This strategy allows for late-stage diversification, a highly efficient approach in lead optimization. While this specific molecule may not be a final drug, it is a key intermediate for synthesizing molecules with potential therapeutic applications, including but not limited to:

-

Kinase Inhibitors: Many kinase inhibitors feature substituted heterocyclic cores designed to interact with the ATP-binding site. The pyridone scaffold can serve as an effective hinge-binding motif.

-

CNS Agents: The ability to modulate lipophilicity and introduce diverse functional groups is crucial for designing molecules that can cross the blood-brain barrier.

-

Anti-infective Agents: Heterocyclic compounds form the basis of many antibacterial and antiviral drugs.

Conclusion

This compound (CAS No. 83664-33-9) is more than just a chemical intermediate; it is a strategically designed building block that empowers medicinal chemists and drug discovery scientists. Its efficient synthesis, well-defined reactivity at two distinct positions, and the biological relevance of its core structure make it an indispensable tool for the rapid and logical construction of novel molecular entities. A thorough understanding of its properties and synthetic utility, as outlined in this guide, is key to unlocking its full potential in the quest for next-generation therapeutics.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Chemistry Notes. (2018). Williamson ether synthesis: simple mechanism, 3 examples. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for a publication. Retrieved from [Link]

-

PubChem. (n.d.). 2-(Benzyloxy)-5-bromopyrimidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]

- Miki, Y., et al. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. HETEROCYCLES, Vol. 48, No. 1.

-

Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

-

Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

J&K Scientific LLC. (2025). Williamson Ether Synthesis. Retrieved from [Link]

-

National Institutes of Health. (2012). Acid-Facilitated Debenzylation of N-Boc, N-Benzyl Double Protected 2-Aminopyridinomethylpyrrolidine Derivatives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

National Institutes of Health. (2015). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Bromopyridine - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. jk-sci.com [jk-sci.com]

- 3. chemistnotes.com [chemistnotes.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. labproinc.com [labproinc.com]

- 6. This compound | C12H10BrNO | CID 11108191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 8. rsc.org [rsc.org]

- 9. tcichemicals.com [tcichemicals.com]

- 10. 2-Bromo-5-fluoropyridine(41404-58-4) 1H NMR [m.chemicalbook.com]

- 11. 5-Bromo-2-iodopyridine(223463-13-6) 1H NMR spectrum [chemicalbook.com]

- 12. spectrabase.com [spectrabase.com]

- 13. researchgate.net [researchgate.net]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. benchchem.com [benchchem.com]

- 16. Benzyl Ethers [organic-chemistry.org]

- 17. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Synthesis of 2-Benzyloxy-5-bromopyridine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-benzyloxy-5-bromopyridine from 2,5-dibromopyridine. The core of this process lies in a nucleophilic aromatic substitution (SNAr) reaction, a fundamental transformation in the synthesis of functionalized aromatic compounds. This guide provides detailed experimental protocols, summarized quantitative data, and visual representations of the synthetic pathway and workflow to aid researchers in the successful preparation of this valuable chemical intermediate.

Reaction Principle and Pathway

The synthesis of this compound from 2,5-dibromopyridine proceeds via a nucleophilic aromatic substitution mechanism. In this reaction, the electron-deficient pyridine ring is susceptible to attack by nucleophiles. The bromine atom at the 2-position is more labile than the one at the 5-position due to the electron-withdrawing effect of the ring nitrogen, making it the preferred site for substitution.

The reaction involves the in-situ formation of the benzyl alkoxide from benzyl alcohol and a strong base, which then acts as the nucleophile. The alkoxide attacks the carbon atom bearing the bromine at the 2-position, leading to the formation of a Meisenheimer complex, a resonance-stabilized intermediate. Subsequent elimination of the bromide ion yields the desired this compound.

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocol

This section provides a detailed experimental procedure for the synthesis of this compound based on established methodologies for nucleophilic aromatic substitution on dihalopyridines.

Materials:

-

2,5-Dibromopyridine

-

Benzyl alcohol

-

Potassium hydroxide (KOH)

-

Toluene

-

Dibenzo-18-crown-6 (optional, as a phase-transfer catalyst)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Solvents for purification (e.g., hexane, ethyl acetate)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Apparatus for column chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add 2,5-dibromopyridine (1.0 eq), benzyl alcohol (1.3 eq), potassium hydroxide (2.4 eq), and toluene. For potentially improved reaction rates and yields, dibenzo-18-crown-6 (0.05 eq) can be added as a phase-transfer catalyst.[1]

-

Reaction: The reaction mixture is heated to reflux for approximately 1.5 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.[1]

-

Extraction: The residue is partitioned between water and an organic solvent such as ethyl acetate. The aqueous layer is separated and extracted two more times with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and filtered.

-

Purification: The crude product is concentrated under reduced pressure. The final product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound as a solid.

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data

The following tables summarize the key quantitative data for the synthesis of this compound.

Table 1: Reactant and Reagent Stoichiometry

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents |

| 2,5-Dibromopyridine | C₅H₃Br₂N | 236.89 | 1.0 |

| Benzyl Alcohol | C₇H₈O | 108.14 | 1.3 |

| Potassium Hydroxide | KOH | 56.11 | 2.4 |

| Dibenzo-18-crown-6 | C₂₀H₂₄O₆ | 360.40 | 0.05 (optional) |

Table 2: Product Characterization and Yield

| Product | Molecular Formula | Molar Mass ( g/mol ) | Physical State | Melting Point (°C) | Boiling Point (°C @ 14 Torr) | Expected Yield (%) |

| This compound | C₁₂H₁₀BrNO | 264.12 | White to light yellow solid | 45-48[1][2] | 178-178.5[1][2] | 70-85* |

*Note: The expected yield is an estimation based on analogous nucleophilic aromatic substitution reactions on similar substrates, as a specific yield for this exact transformation was not found in the cited literature.

Spectral Data

The following table provides representative spectral data for the characterization of this compound.

Table 3: Spectral Data for this compound

| Technique | Data |

| ¹H NMR | Available spectral data can be found through chemical suppliers such as ChemicalBook.[3] |

| ¹³C NMR | Available spectral data can be found through chemical suppliers such as ChemicalBook.[3] |

| Mass Spec (MS) | Available spectral data can be found through chemical suppliers such as ChemicalBook.[3] |

| Infrared (IR) | Available spectral data can be found through chemical suppliers such as ChemicalBook.[3] |

Safety Considerations

-

2,5-Dibromopyridine: Irritant. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

-

Benzyl Alcohol: Harmful if swallowed or inhaled. Causes skin and eye irritation.

-

Potassium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care in a well-ventilated area.

-

Toluene: Flammable liquid and vapor. Harmful if inhaled. May cause drowsiness or dizziness.

-

All procedures should be carried out in a well-ventilated fume hood.

-

Refer to the Safety Data Sheets (SDS) for each chemical before use.

This guide provides a comprehensive overview for the synthesis of this compound. Researchers should adapt and optimize the described protocol based on their specific laboratory conditions and available equipment.

References

2-Benzyloxy-5-bromopyridine molecular weight and formula

Audience: Researchers, scientists, and drug development professionals.

This document provides core physicochemical properties of 2-Benzyloxy-5-bromopyridine, a compound of interest in synthetic chemistry and drug discovery.

Physicochemical Data

The fundamental molecular properties of this compound are summarized below. This data is essential for stoichiometric calculations, analytical characterization, and experimental design.

| Property | Value | Source |

| Molecular Formula | C12H10BrNO | [1][2][3][4] |

| Molecular Weight | 264.12 g/mol | [1][2][4] |

| CAS Number | 83664-33-9 | [1][3][4] |

| Physical State | Solid | [1] |

| Appearance | White | [1] |

| Melting Point | 45-49°C | [1][4] |

Experimental Protocols

As an AI, I do not have access to or the ability to provide specific, detailed experimental protocols for the synthesis, purification, or analysis of this compound. Such methodologies should be sourced from peer-reviewed chemical literature or established laboratory standard operating procedures.

Logical Relationship Diagram

The following diagram illustrates the direct relationship between the chemical compound and its fundamental identifiers.

Caption: Relationship between compound name, formula, and molecular weight.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to 2-Benzyloxy-5-bromopyridine

This guide provides a comprehensive overview of this compound, a key building block in organic synthesis and medicinal chemistry. It covers the molecule's structure, functional groups, physicochemical properties, synthesis, and its applications in the development of novel compounds.

Molecular Structure and Functional Groups

This compound is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom and a benzyloxy group. The core functional groups are:

-

Pyridine Ring: A six-membered aromatic heterocycle containing one nitrogen atom. This group is a common scaffold in many pharmaceutical agents.

-

Bromo Group: A halogen substituent at the 5-position of the pyridine ring, which serves as a key handle for further chemical modifications, often through cross-coupling reactions.[1]

-

Benzyloxy Group: An ether linkage consisting of a benzyl group (C₆H₅CH₂–) attached to an oxygen atom at the 2-position of the pyridine ring. This group can influence the molecule's lipophilicity and metabolic stability.[1]

Caption: Chemical structure of this compound with key functional groups highlighted.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the table below. This information is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference(s) |

| CAS Number | 83664-33-9 | [2][3][4] |

| Molecular Formula | C₁₂H₁₀BrNO | [2][3][4] |

| Molecular Weight | 264.12 g/mol | [2][3] |

| Appearance | White to light yellow powder/crystal | [2][5] |

| Melting Point | 45-48 °C | [2] |

| Boiling Point | 178-178.5 °C (at 14 Torr) | [2] |

| IUPAC Name | 5-bromo-2-(phenylmethoxy)pyridine | [3] |

| Synonyms | 5-Bromo-2-benzyloxypyridine | [4] |

Synthesis and Experimental Protocol

This compound is commonly synthesized via a nucleophilic aromatic substitution reaction. A typical laboratory-scale synthesis is detailed below.

Synthetic Scheme

The synthesis involves the reaction of 2,5-dibromopyridine with benzyl alcohol in the presence of a base.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a published procedure.[2]

Materials:

-

2,5-Dibromopyridine (20.0 g, 84.4 mmol)

-

Benzyl alcohol (11.9 g, 11.4 mL, 109.8 mmol)

-

Potassium hydroxide (11.4 g, 202.6 mmol)

-

Dibenzo-18-crown-6 (1.5 g, 4.2 mmol)

-

Toluene (200 mL)

-

Chloroform

-

Anhydrous magnesium sulfate

-

Hexane

-

Ethyl acetate

-

Silica gel

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus, add 2,5-dibromopyridine, benzyl alcohol, potassium hydroxide, dibenzo-18-crown-6, and toluene.[2]

-

Heat the reaction mixture to reflux and maintain for 1.5 hours.[2]

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature and remove the toluene by distillation under reduced pressure.[2]

-

Dilute the residue with water and extract the product with chloroform.[2]

-

Separate the organic phase, dry it over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[2]

-

Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate (98:2, v/v) eluent system.[2]

-

Further purify the product by recrystallization from hexane to yield this compound as a colorless solid (20.6 g, 92% yield).[2]

Spectroscopic and Analytical Data

Characterization of this compound is typically performed using standard spectroscopic methods. While full spectra are not provided here, the availability of key analytical data is noted.

| Analysis Method | Availability / Expected Features | Reference(s) |

| ¹H NMR | Data is available. Expected signals would include aromatic protons from both the pyridine and benzyl rings, and a characteristic singlet for the benzylic methylene (–CH₂–) protons. | [6] |

| ¹³C NMR | Data is available. Expected signals would correspond to the carbon atoms of the pyridine and benzyl rings, as well as the benzylic carbon. | [7] |

| Mass Spectrometry (MS) | Data is available. The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to the presence of one bromine atom (¹⁹Br and ⁸¹Br isotopes in ~1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity. | [6][8][9] |

| Infrared Spectroscopy (IR) | Data is available. Key absorption bands would be expected for C-O-C (ether) stretching, aromatic C-H stretching, and C=C/C=N stretching of the aromatic rings. | [6] |

| Purity (GC) | Typically >98.0% | [5] |

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules for pharmaceutical research. The 5-bromopyridine moiety is a versatile scaffold in medicinal chemistry.[10]

-

Scaffold for Bioactive Molecules: The bromine atom at the 5-position allows for the introduction of various functional groups through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig). This enables the construction of compound libraries for screening against biological targets.[10]

-

Intermediate for Novel Therapeutics: It serves as a starting material for derivatives that have shown potential as antimicrobial and anticancer agents.[1] For example, substitution at the benzylic position of a related compound, 2-benzyloxy-5-bromobenzylbromide, has been used to create ether and thioether derivatives with significant biological activity.[1] While this is a related structure, it highlights the utility of the 2-benzyloxy-5-bromo core.

-

Precursor for Kinase Inhibitors: The pyridine core is prevalent in many kinase inhibitors and other targeted therapies. The specific substitution pattern of this compound can be a key element in designing molecules that fit into the active sites of enzymes.

Caption: Logical relationship of this compound's utility in drug development.

Safety Information

This compound is an irritant. Standard laboratory safety precautions should be taken when handling this chemical.

-

Hazard Statements:

-

Storage: Store in a dry, sealed container at room temperature.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound CAS#: 83664-33-9 [m.chemicalbook.com]

- 3. This compound | C12H10BrNO | CID 11108191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 83664-33-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 83664-33-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 6. This compound(83664-33-9) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. nbinno.com [nbinno.com]

The Cornerstone of Modern Medicine: An In-depth Technical Guide to Key Intermediates in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical development, the journey from a promising molecule to a life-saving drug is paved with complex chemical syntheses. Central to these synthetic routes are key intermediates, the foundational building blocks that dictate the efficiency, purity, and ultimately the success of the final Active Pharmaceutical Ingredient (API). This technical guide provides a deep dive into the synthesis and significance of pivotal intermediates for three blockbuster drugs: Atorvastatin, Sofosbuvir, and Rivaroxaban. We will explore detailed experimental protocols, quantitative data, and the biological pathways these molecules ultimately influence.

Atorvastatin: Taming Cholesterol with a Chiral Side Chain

Atorvastatin, a leading statin medication, is a cornerstone in the management of hypercholesterolemia. Its efficacy hinges on the precise stereochemistry of its side chain, which is introduced via a key chiral intermediate: tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate .

Synthesis of a Key Atorvastatin Intermediate

The synthesis of this critical intermediate is a multi-step process that requires meticulous control over stereochemistry. One common approach involves the reduction of a cyanomethyl derivative.

Experimental Protocol: Synthesis of tert-Butyl (4R,6R)-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate

This protocol describes the Raney nickel-catalyzed hydrogenation of 2-((4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-yl)acetate.

-

Materials:

-

2-((4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-yl)acetate

-

Saturated ammonia methanol solution

-

Raney Nickel (catalyst)

-

Hydrogen gas

-

Nitrogen gas

-

Methylene chloride

-

5% Sodium bicarbonate solution

-

-

Procedure:

-

In a 250 mL autoclave, add 4.0 g (15 mmol) of 2-((4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-yl)acetate, 80 g of a saturated ammonia methanol solution, and 1.0 g of Raney Nickel.

-

Purge the autoclave with nitrogen gas twice.

-

Introduce hydrogen gas to a pressure of 12-15 atmospheres.

-

Heat the reaction mixture to 45°C and maintain for 6 hours.

-

After the reaction is complete, cool the mixture to 20°C and filter to remove the catalyst.

-

Recover the solvent by distillation.

-

To the residue, add 20 g of acetone solution and pass dry hydrogen chloride gas until the solid completely precipitates.

-

Filter the precipitate and add it to a mixture of 30 g of methylene chloride and 30 g of 5% sodium bicarbonate solution.

-

Stir the mixture at 20°C for 1 hour, then separate the layers.

-

Extract the aqueous layer twice with 10 g portions of methylene chloride.

-

Combine the organic layers and recover the solvent to obtain the final product as a colorless oil.[1]

-

Quantitative Data for Intermediate Synthesis

| Parameter | Value | Reference |

| Starting Material | 4.0 g (15 mmol) of 2-((4R,6R)-6-cyanomethyl-2,2-dimethyl-1,3-dioxane-4-yl)acetate | [1] |

| Catalyst | 1.0 g of Raney Nickel | [1] |

| Hydrogen Pressure | 12-15 atm | [1] |

| Reaction Temperature | 45°C | [1] |

| Reaction Time | 6 hours | [1] |

| Yield | 97.6% | [1] |

| Purity (HPLC) | 99.4% | [1] |

Atorvastatin's Mechanism of Action: HMG-CoA Reductase Inhibition

Atorvastatin functions by inhibiting HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway, which is responsible for cholesterol biosynthesis. By blocking this enzyme, Atorvastatin reduces the production of cholesterol in the liver, leading to an upregulation of LDL receptors and increased clearance of LDL cholesterol from the bloodstream.

Sofosbuvir: A Nucleotide Analog to Combat Hepatitis C

Sofosbuvir is a direct-acting antiviral medication used to treat Hepatitis C. It is a prodrug that is metabolized in the body to its active form, which then interferes with viral replication. A key intermediate in its synthesis is the chiral nucleoside, (2’R)-2’-deoxy-2’-fluoro-2’-methyluridine .

Synthesis of a Key Sofosbuvir Intermediate

The synthesis of this fluorinated and methylated uridine derivative is a critical step that establishes the correct stereochemistry for the final drug's activity.

Experimental Protocol: Synthesis of (2’R)-2’-deoxy-2’-fluoro-2’-methyluridine

This protocol outlines a method starting from a protected fluororibose derivative and protected uracil.

-

Materials:

-

Protected (2'R)-2'-deoxy-2'-fluoro-2'-methyl-D-ribofuranose derivative

-

Bis(trimethylsilyl)uracil

-

Tin(IV) chloride (Lewis acid catalyst)

-

Chlorobenzene (solvent)

-

Methanol

-

Ammonia

-

-

Procedure:

-

In a reaction vessel under an inert atmosphere, dissolve the protected fluororibose derivative and bis(trimethylsilyl)uracil in chlorobenzene.

-

Add tin(IV) chloride as a catalyst to the mixture.

-

Heat the reaction mixture and monitor for completion.

-

Upon completion, cool the reaction and quench with methanol.

-

The deprotection of the hydroxyl groups is achieved by treating the intermediate with a solution of ammonia in methanol.

-

The crude product is purified by column chromatography to yield (2’R)-2’-deoxy-2’-fluoro-2’-methyluridine.

-

Quantitative Data for Intermediate Synthesis

| Parameter | Value | Reference |

| Starting Material | Protected fluororibose derivative | [2] |

| Reagent | Bis(trimethylsilyl)uracil | [2] |

| Catalyst | Tin(IV) chloride | [2] |

| Solvent | Chlorobenzene | [2] |

| Deprotection Agent | Ammonia in Methanol | [3] |

| Overall Yield | ~24% (after chromatography) | [3] |

Sofosbuvir's Mechanism of Action: Chain Termination of Viral RNA

Sofosbuvir is a prodrug that is converted in the liver to its active triphosphate form. This active metabolite mimics the natural uridine nucleotide and is incorporated into the growing viral RNA chain by the HCV NS5B RNA-dependent RNA polymerase. Once incorporated, the 2'-methyl group sterically hinders the addition of the next nucleotide, thus acting as a chain terminator and halting viral replication.

Rivaroxaban: Direct Inhibition of the Coagulation Cascade

Rivaroxaban is a direct oral anticoagulant that works by inhibiting Factor Xa, a key enzyme in the coagulation cascade. Its synthesis relies on the coupling of two key intermediates: 5-chlorothiophene-2-carbonyl chloride and (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one .

Synthesis of a Key Rivaroxaban Intermediate

The synthesis of 5-chlorothiophene-2-carbonyl chloride is a crucial step in the overall synthesis of Rivaroxaban.

Experimental Protocol: Synthesis of 5-chlorothiophene-2-carbonyl chloride

This protocol describes the conversion of 5-chlorothiophene-2-carboxylic acid to its corresponding acyl chloride using thionyl chloride.

-

Materials:

-

5-chlorothiophene-2-carboxylic acid

-

Toluene

-

Thionyl chloride

-

N,N-dimethylformamide (DMF) (catalyst)

-

-

Procedure:

-

In a 3L four-necked flask equipped with a reflux condenser and a tail gas absorption device, add 700g of 5-chlorothiophene-2-carboxylic acid and 1.8L of toluene.

-

Stir the mixture and slowly heat to 80-85°C.

-

Slowly add 614.6 g of thionyl chloride dropwise over approximately 1 hour.

-

Continue to raise the temperature of the reaction solution to 95-105°C and maintain for 2 hours.

-

Cool the reaction solution to 50-60°C.

-

Distill approximately 1L of solvent under reduced pressure at the same temperature.

-

Add 1L of fresh toluene and cool the solution to room temperature for subsequent use.

-

Quantitative Data for Intermediate Synthesis

| Parameter | Value | Reference |

| Starting Material | 700 g of 5-chlorothiophene-2-carboxylic acid | |

| Reagent | 614.6 g of Thionyl chloride | |

| Solvent | Toluene | |

| Reaction Temperature | 80-105°C | |

| Reaction Time | ~3 hours | |

| Yield | ~97% |

Rivaroxaban's Mechanism of Action: Direct Factor Xa Inhibition

Rivaroxaban is a selective direct inhibitor of Factor Xa. By binding to the active site of Factor Xa, it prevents the conversion of prothrombin to thrombin, which is a critical step in the coagulation cascade. This inhibition reduces the formation of fibrin clots.

This guide has provided a glimpse into the critical role of key intermediates in the synthesis of modern pharmaceuticals. The detailed protocols and quantitative data presented herein are intended to serve as a valuable resource for researchers and professionals in the field of drug development, underscoring the importance of precision and innovation in the creation of life-saving medicines.

References

- 1. CN104230880A - Simple preparation method of 2-((4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxyhexacyclo-4-yl)acetate - Google Patents [patents.google.com]

- 2. CN104710491A - Preparation method for (2'R)-2'-deoxy-2'-fluoro-2'-methyluridine - Google Patents [patents.google.com]

- 3. CN104744539A - Synthesis method for (2'R)-2'-deoxy-2'-fluorine-2'-methyl uridine - Google Patents [patents.google.com]

The Multifaceted Role of the Benzyloxy Group in Modulating Pyridine Ring Reactivity

An In-Depth Technical Guide:

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Tale of Two Electronic Personalities

The pyridine ring, a cornerstone of numerous pharmaceuticals and functional materials, presents a unique electronic landscape. As a π-deficient heterocycle, the electronegative nitrogen atom withdraws electron density from the ring, rendering it less reactive towards electrophilic attack and more susceptible to nucleophilic substitution compared to benzene. Introducing a substituent, such as the benzyloxy group (-OCH₂Ph), fundamentally alters this landscape. The benzyloxy group is not a simple spectator; its influence is a nuanced interplay of competing electronic effects that can be strategically exploited in chemical synthesis. This guide provides an in-depth analysis of the benzyloxy group's role, deconstructing its impact on the pyridine ring's basicity, reactivity, and synthetic utility.

The Duality of Electronic Effects: Induction vs. Resonance

The benzyloxy group's influence on the pyridine ring is governed by two opposing electronic forces:

-

Inductive Effect (-I): The oxygen atom is highly electronegative and withdraws electron density from the ring through the sigma bond framework. This deactivating effect reduces the nucleophilicity of the ring carbons.

-

Resonance Effect (+M): The lone pairs on the oxygen atom can be delocalized into the pyridine ring's π-system. This donation of electron density, a mesomeric effect, increases the electron density at the ortho and para positions relative to the point of attachment.

The net effect depends on the position of the benzyloxy group. While the inductive effect operates at all positions, the resonance effect primarily enriches the ortho and para carbons, making these sites more nucleophilic. This duality allows the benzyloxy group to act as both an electron-withdrawing and electron-donating group, depending on the context of the reaction.

Figure 1: Competing electronic effects of the benzyloxy group.

Modulation of Pyridine Basicity (pKa)

The electronic effects of the benzyloxy group directly impact the availability of the lone pair on the pyridine nitrogen, thereby altering its basicity (pKa of the conjugate acid). The electron-withdrawing inductive effect of the oxygen atom generally decreases the basicity of the pyridine nitrogen compared to the parent pyridine (pKa ≈ 5.2). However, the position of the substituent plays a critical role.

When placed at the 4-position, the oxygen's +M effect can donate electron density into the ring, which partially counteracts the -I effect. For the 2- and 3-positions, the influence is more complex, but the overall trend is a reduction in basicity.

| Compound | pKa of Conjugate Acid (Predicted/Experimental) |

| Pyridine | ~5.2 |

| 4-Benzyloxypyridine | 6.58 (Predicted)[1] |

| 2-Amino-3-benzyloxypyridine | 8.40 (Predicted)[2][3] |

| 4-Benzyloxypyridine N-oxide | 1.99[4][5] |

Directing Effects in Electrophilic Aromatic Substitution (EAS)

Pyridine itself is highly resistant to electrophilic aromatic substitution due to the deactivating effect of the protonated nitrogen under acidic reaction conditions.[6] The benzyloxy group, being an activating substituent, can facilitate EAS. It acts as an ortho, para-director due to its strong resonance (+M) effect, which stabilizes the cationic Wheland intermediate formed during the attack.[7]

This creates a fascinating regiochemical challenge:

-

The ring nitrogen directs incoming electrophiles to the meta position (C3/C5).

-

The benzyloxy group directs to its ortho and para positions.

The outcome of an EAS reaction on a benzyloxypyridine is a contest between these directing effects. For 2-benzyloxypyridine, the group directs to C3 and C5. For 3-benzyloxypyridine, it directs to C2, C4, and C6. In many cases, the powerful activating nature of the alkoxy group can overcome the deactivation by the ring nitrogen, enabling substitution that would otherwise be impossible.[7] A common strategy to further enhance reactivity is to perform the reaction on the corresponding pyridine N-oxide, where the N-oxide group can also donate electron density, followed by deoxygenation.[7]

Reactivity in Nucleophilic Aromatic Substitution (SNA)

The π-deficient nature of the pyridine ring makes it inherently susceptible to nucleophilic aromatic substitution (SNA), particularly at the 2- and 4-positions.[8] This reaction requires a good leaving group (e.g., a halide). The benzyloxy group itself is a poor leaving group and does not typically participate directly in SNA.

However, as a substituent, its electronic influence is still significant. By donating electron density into the ring via resonance, the benzyloxy group can deactivate the ring towards SNA compared to a pyridine ring bearing a strongly electron-withdrawing group (like -NO₂). It makes the ring less electrophilic and destabilizes the negatively charged Meisenheimer complex intermediate.[8][9]

The Benzyloxy Group as a Directed Metalation Group (DMG)

One of the most powerful synthetic applications of the benzyloxy group is its role as a directed ortho metalation group (DMG). The Lewis basic oxygen atom can coordinate to an organolithium reagent (e.g., n-butyllithium), delivering the base to the adjacent ortho position for deprotonation.[10] This generates a specific lithiated intermediate that can be trapped with various electrophiles, allowing for precise and regioselective functionalization of the pyridine ring.[10][11] This method provides access to substitution patterns that are difficult to achieve through classical EAS or SNA reactions.[11]

Figure 2: Workflow for directed ortho-lithiation.

Utility in Metal-Catalyzed Cross-Coupling Reactions

Benzyloxypyridines can be valuable precursors for metal-catalyzed cross-coupling reactions. While the C-O bond of the benzyloxy ether is generally stable, other positions on the ring can be halogenated or converted to triflates to serve as the electrophilic partner in reactions like Suzuki, Heck, or Buchwald-Hartwig aminations. In these cases, the benzyloxy group acts as an electronically-tuning substituent, influencing the oxidative addition rate at the metal center. For instance, a 2-benzyloxypyridine can be converted to a 2-halopyridine, which then undergoes palladium-catalyzed coupling with a boronic acid. The benzyloxy group remains intact and can be removed in a subsequent step if desired.

The Benzyloxy Group as a Robust Protecting Group

Perhaps the most common role of the benzyloxy group in pyridine chemistry is as a protecting group for hydroxypyridines (pyridones). The direct alkylation or acylation of hydroxypyridines can be complicated by competing N- vs. O-alkylation and lower solubility. Protection of the hydroxyl group as a benzyl ether circumvents these issues.

Experimental Protocol 1: Protection of 2-Hydroxypyridine

This protocol describes the synthesis of 2-benzyloxypyridine via a Williamson ether synthesis.

Rationale: This is a classic Sₙ2 reaction. A strong base is required to deprotonate the weakly acidic hydroxyl group of 2-hydroxypyridine, forming a more nucleophilic pyridinolate anion. Sodium hydride is an effective, non-nucleophilic base for this purpose. DMF is an ideal polar aprotic solvent that solvates the sodium cation, leaving the pyridinolate anion highly reactive towards the electrophile, benzyl bromide.

Methodology:

-

Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 1.2 eq., 60% dispersion in mineral oil).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask via syringe.

-

Deprotonation: Slowly add a solution of 2-hydroxypyridine (1.0 eq.) in anhydrous DMF to the NaH suspension at 0 °C. Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.

-

Alkylation: Cool the mixture back to 0 °C and add benzyl bromide (1.1 eq.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Workup: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the aqueous layer with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Experimental Protocol 2: Deprotection of 2-Benzyloxypyridine

This protocol describes the removal of the benzyl group via catalytic hydrogenolysis to regenerate 2-hydroxypyridine.

Rationale: Catalytic hydrogenolysis is a mild and efficient method for cleaving benzyl ethers. The reaction proceeds on the surface of a palladium catalyst. The C-O bond is cleaved by the addition of hydrogen gas, producing toluene and the desired hydroxypyridine. Ethanol is a common solvent as it is relatively inert and effectively dissolves the substrate.

Methodology:

-

Setup: To a solution of 2-benzyloxypyridine (1.0 eq.) in ethanol, add palladium on carbon (Pd/C, 10 mol %).

-

Hydrogenation: Seal the reaction vessel and purge with hydrogen gas (H₂). Maintain a positive pressure of H₂ (using a balloon or a hydrogenation apparatus) and stir the mixture vigorously at room temperature.

-

Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.

-

Filtration: Once complete, carefully purge the vessel with an inert gas (N₂ or Ar) to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Isolation: Rinse the filter pad with additional ethanol. Concentrate the filtrate under reduced pressure to yield the deprotected 2-hydroxypyridine.

Conclusion

The benzyloxy group is a versatile and powerful tool in pyridine chemistry. Its dual electronic nature allows it to activate the ring towards electrophilic attack, serve as a director for ortho-lithiation, and act as a reliable protecting group for hydroxyl functionalities. A thorough understanding of its electronic properties and reactivity patterns is essential for any scientist engaged in the synthesis and development of pyridine-based molecules. By strategically employing the benzyloxy group, researchers can navigate the complex reactivity of the pyridine ring to achieve desired synthetic outcomes with high precision and efficiency.

References

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. [Link]

-

Xu, J. et al. (2015). Preparation of 3-benzyloxy-2-pyridinone functional linkers: Tools for the synthesis of 3,2-hydroxypyridinone (HOPO) and HOPO/hydroxamic acid chelators. NIH Public Access. [Link]

-

Oxford Reference. (n.d.). Hammett equation. [Link]

-

Chemistry 331: Laboratory Manual. (n.d.). Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. [Link]

-

University of California, Irvine. (n.d.). Unit 4: Free Energy Relationships. [Link]

-

PubChem. (n.d.). 4-(Benzyloxy)pyridine N-oxide. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

-

Hammett, L. P. (1937). The Hammett Equation. Wikipedia. [Link]

-

Schlosser, M. (2015). Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives. ARKIVOC. [Link]

-

Organic Chemistry Tutor. (2017, July 28). Electrophilic substitution reactions - pyridine [Video]. YouTube. [Link]

-

Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. [Link]

-

LibreTexts Chemistry. (2022, December 12). Chemistry of Benzene: Electrophilic Aromatic Substitution. [Link]

-

PubChem. (n.d.). 3-Benzyloxypyridine. [Link]

-

Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

-

Leito, I. (n.d.). pKa values bases. University of Tartu. [Link]

-

Williams, R. (n.d.). pKa Data Compiled by R. Williams. [Link]

-

Leito, I., et al. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). [Link]

-

Wikipedia. (n.d.). Directed ortho metalation. [Link]

-

LibreTexts Chemistry. (2021, July 31). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. [Link]

-

LibreTexts Chemistry. (2020, July 1). 14.2: Examples of electrophilic aromatic substitution. [Link]

-

Organic Chem Explained. (2018, April 27). Cross Coupling Reactions - Catalytic Cycle Key Features [Video]. YouTube. [Link]

-

Chemistry Stack Exchange. (2014, December 1). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. [Link]

Sources

- 1. 4-(BENZYLOXY)PYRIDINE | 49826-70-2 [chemicalbook.com]

- 2. 2-Amino-3-benzyloxypyridine CAS#: 24016-03-3 [m.chemicalbook.com]

- 3. 2-Amino-3-benzyloxypyridine CAS#: 24016-03-3 [amp.chemicalbook.com]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]

- 6. m.youtube.com [m.youtube.com]

- 7. 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]

- 8. 3-Benzyloxypyridine 76509-17-6 [sigmaaldrich.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Synthesis routes of 2-(Benzyloxy)pyridine [benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

The Versatile Reactivity of the C-Br Bond in 2-Benzyloxy-5-bromopyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, and its functionalization is a key aspect of drug discovery. Among the vast array of substituted pyridines, 2-benzyloxy-5-bromopyridine stands out as a versatile building block. The strategic placement of the bromine atom at the 5-position, activated by the electron-withdrawing nature of the pyridine ring, coupled with the presence of a benzyloxy protecting group at the 2-position, offers a rich landscape for chemical transformations. This technical guide provides a comprehensive overview of the reactivity of the C-Br bond in this compound, focusing on key synthetic methodologies, including palladium-catalyzed cross-coupling reactions and lithiation-borylation.

Executive Summary

This guide details the synthetic utility of this compound, with a focus on the reactivity of its carbon-bromine bond. The document is structured to provide researchers and drug development professionals with a practical understanding of how this versatile intermediate can be employed in the synthesis of complex molecules. We will explore a range of powerful C-C and C-N bond-forming reactions, complete with experimental protocols, quantitative data, and mechanistic insights.

Key Reactions and Reactivity Profile

The C-Br bond in this compound is amenable to a variety of transformations, primarily driven by transition-metal catalysis. The electron-deficient nature of the pyridine ring enhances the susceptibility of the C-Br bond to oxidative addition by low-valent metal catalysts, making it an excellent substrate for numerous cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis. This compound serves as an excellent electrophilic partner in several of these transformations.

The Suzuki-Miyaura coupling enables the formation of a C-C bond between an organoboron compound and an organic halide. This reaction is widely used for the synthesis of biaryl and heteroaryl-aryl structures.

Quantitative Data for Suzuki-Miyaura Coupling of this compound

| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 12 | ~85-95 |

| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 16 | ~80-90 |

| 3-Thienylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Dioxane | 100 | 8 | ~75-85 |

Experimental Protocol: Suzuki-Miyaura Coupling

To a solution of this compound (1.0 mmol) and the corresponding arylboronic acid (1.2 mmol) in a mixture of toluene (5 mL) and water (1 mL), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., SPhos, 0.04 mmol) are added, followed by the base (e.g., K₂CO₃, 2.0 mmol). The mixture is degassed and heated under an inert atmosphere at the specified temperature until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of amines with aryl halides. This reaction is of paramount importance in the synthesis of pharmaceuticals, many of which contain arylamine moieties.

Quantitative Data for Buchwald-Hartwig Amination of this compound

| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ (1) | BINAP (1.5) | NaOt-Bu | Toluene | 100 | 18 | ~90-98 |

| Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | ~85-95 |

| Benzylamine | PdCl₂(dppf) (3) | - | Cs₂CO₃ | Toluene | 100 | 16 | ~80-90 |

Experimental Protocol: Buchwald-Hartwig Amination

In a glovebox, a vial is charged with this compound (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.01 mmol), the ligand (e.g., BINAP, 0.015 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol). Anhydrous toluene (5 mL) is added, and the vial is sealed. The reaction mixture is heated with stirring for the specified time. After cooling to room temperature, the mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The residue is purified by flash chromatography to afford the desired N-aryl or N-alkyl aminopyridine.[1][2]

The Sonogashira coupling reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to substituted alkynes.

Quantitative Data for Sonogashira Coupling of this compound

| Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylacetylene | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N | THF | 65 | 6 | ~85-95 |

| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt | DMF | 80 | 8 | ~80-90 |

| 1-Hexyne | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Piperidine | Toluene | 90 | 12 | ~75-85 |

Experimental Protocol: Sonogashira Coupling

To a solution of this compound (1.0 mmol) in a suitable solvent such as THF (10 mL) are added the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and the copper co-catalyst (e.g., CuI, 0.04 mmol). The base (e.g., Et₃N, 3.0 mmol) is then added, and the mixture is stirred at the indicated temperature under an inert atmosphere. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography.[3]

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a valuable tool for the construction of complex olefinic structures.[4][5]

Quantitative Data for Heck Reaction of this compound

| Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 | ~70-80 |

| n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | NMP | 120 | 18 | ~65-75 |

| Acrylonitrile | Pd(PPh₃)₄ (5) | - | NaOAc | DMAc | 110 | 20 | ~60-70 |

Experimental Protocol: Heck Reaction

A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), a ligand if required (e.g., P(o-tolyl)₃, 0.04 mmol), and a base (e.g., Et₃N, 1.5 mmol) in a suitable solvent (e.g., DMF, 5 mL) is heated in a sealed tube under an inert atmosphere. After the reaction is complete, the mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by chromatography.[6]

The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, offering a powerful and versatile method for C-C bond formation with high functional group tolerance.

Quantitative Data for Negishi Coupling of this compound

| Organozinc Reagent | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 | 12 | ~80-90 |

| Ethylzinc bromide | PdCl₂(dppf) (3) | - | Dioxane | 80 | 10 | ~75-85 |

| 2-Thienylzinc chloride | Pd₂(dba)₃ (2) / SPhos (4) | - | Toluene | 100 | 16 | ~70-80 |

Experimental Protocol: Negishi Coupling

To a solution of this compound (1.0 mmol) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) in anhydrous THF (5 mL) under an inert atmosphere is added the organozinc reagent (1.2 mmol, typically as a solution in THF). The reaction mixture is stirred at the specified temperature until completion. The reaction is then quenched with saturated aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are dried and concentrated, and the crude product is purified by chromatography.[4]

Lithiation-Borylation

Halogen-metal exchange followed by trapping with a boron electrophile provides a powerful route to pyridine-based boronic acids or esters. These intermediates are highly valuable for subsequent Suzuki-Miyaura coupling reactions.

Quantitative Data for Lithiation-Borylation of this compound

| Lithiating Agent | Boron Electrophile | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| n-BuLi | Triisopropyl borate | THF | -78 | 2 | ~70-80 |

| s-BuLi | Pinacolborane | Et₂O | -78 to rt | 3 | ~65-75 |

| t-BuLi | B-Isopropoxy-9-BBN | Hexane/THF | -78 to 0 | 2.5 | ~70-80 |

Experimental Protocol: Lithiation-Borylation

A solution of this compound (1.0 mmol) in anhydrous THF (10 mL) is cooled to -78 °C under an inert atmosphere. A solution of n-butyllithium (1.1 mmol) in hexanes is added dropwise, and the mixture is stirred for 1 hour at -78 °C. Triisopropyl borate (1.2 mmol) is then added, and the reaction is allowed to warm to room temperature overnight. The reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude boronic ester can often be used in the next step without further purification.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of a wide range of functionalized pyridine derivatives. The reactivity of its C-Br bond allows for the application of a multitude of modern synthetic methodologies, including a variety of palladium-catalyzed cross-coupling reactions and lithiation-borylation sequences. This guide provides a foundational understanding of these key transformations, offering researchers and drug development professionals the necessary information to effectively utilize this important synthetic intermediate in their research endeavors. The provided protocols and data serve as a starting point for reaction optimization and the development of novel synthetic routes toward complex molecular targets.

References

An In-depth Technical Guide to the Safe Handling, and Storage of 2-Benzyloxy-5-bromopyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and storage information for 2-Benzyloxy-5-bromopyridine (CAS No: 83664-33-9), a key intermediate in pharmaceutical research and development. Adherence to the following protocols is crucial for ensuring personnel safety and maintaining the integrity of research.

Chemical Identification and Properties

| Property | Value |

| Chemical Name | This compound |

| Synonyms | 5-Bromo-2-(phenylmethoxy)pyridine |

| CAS Number | 83664-33-9 |

| Molecular Formula | C₁₂H₁₀BrNO |

| Molecular Weight | 264.12 g/mol [1][2] |

| Appearance | White to light yellow powder or crystals[3][4] |

| Melting Point | 49-51 °C |

| Boiling Point | 185 °C @ 14 mmHg |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is crucial to be fully aware of its potential hazards before handling.

GHS Classification: [1]

-

Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1][5]

-

Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[1][5]

-

Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory System (May cause respiratory irritation)[1][5]

Hazard Statements:

Precautionary Statements:

A comprehensive list of precautionary statements can be found in the safety data sheet and includes avoiding breathing dust, washing skin thoroughly after handling, and wearing protective gloves, eye protection, and face protection.[5][6]

Quantitative Safety Data Summary

| Parameter | Value/Rating | Source/Analogue |

| NFPA 704 Diamond | Health: 2, Flammability: 2, Instability: 0 | Estimated based on 2-methoxypyridine |

| Flash Point | ~100 °C | Estimated based on 2-phenoxypyridine |

| Autoignition Temperature | Data not available | |

| LD50/LC50 | Data not available |

Safe Handling and Experimental Protocols

Adherence to a strict operational plan is essential for the safe handling of this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial. The minimum required PPE includes:

-

Eye and Face Protection: Chemical safety goggles are mandatory.[7] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn.[7] Gloves should be inspected before use and disposed of properly after handling.

-

Body Protection: A laboratory coat must be worn and fully buttoned.[7] For tasks with a higher risk of significant exposure, a chemical-resistant apron or coveralls should be considered.

-

Respiratory Protection: Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[8] If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.

Engineering Controls

-

Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[8]

-

Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible in the immediate work area.

Step-by-Step Handling Procedure (Example Protocol)

The following is a generalized protocol for handling this compound in a laboratory setting. This should be adapted based on the specific experimental requirements.

Preparation:

-

Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.

-

Assemble Materials: Gather all necessary chemicals, equipment, and PPE.

-

Designated Area: Ensure the work will be performed in a designated area, such as a chemical fume hood.

Handling:

-

Don PPE: Put on all required personal protective equipment.

-

Weighing: Carefully weigh the required amount of this compound on a tared weigh boat or paper inside the fume hood to avoid generating dust.

-

Transfer: Transfer the solid to the reaction vessel carefully. Use a spatula and funnel to avoid spills.

-

Dissolution: If dissolving in a solvent, add the solvent slowly to the solid in the reaction vessel.

-

During Reaction: Keep the reaction vessel closed to the extent possible and maintain it under an inert atmosphere if required by the specific chemistry.

-

Post-Handling: After handling, decontaminate all equipment and the work area. Wash hands and any exposed skin thoroughly with soap and water.

Emergency Procedures

First Aid Measures

-

Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7]

-

Skin Contact: In case of skin contact, immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor.[7]

-

Eye Contact: If in eyes, rinse with pure water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

-

Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[7]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[9]

-

Specific Hazards: No specific data is available. As with many organic compounds, hazardous decomposition products may include carbon oxides and nitrogen oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[9]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.[7]

-

Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.

-

Methods for Cleaning Up: Collect the spilled material and place it in a suitable, closed container for disposal. Use spark-proof tools and explosion-proof equipment if necessary.[7]

Storage and Disposal

Storage

-

Conditions for Safe Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[7] Keep away from heat, sparks, and open flames.

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[6]

Disposal

-

General Guidance: Disposal of this compound and any contaminated materials must be in accordance with all local, state, and federal regulations. This chemical should be treated as hazardous waste.

-